molecular formula C13H10N2O5S B14444080 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 76506-77-9

3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B14444080
CAS No.: 76506-77-9
M. Wt: 306.30 g/mol
InChI Key: BITCJXJUNPVYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a benzene ring, a sulfonic acid group, and a hydrazinyl linkage to a formyl-substituted cyclohexadiene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps. One common approach is the condensation of 3-formyl-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine derivatives, followed by the introduction of the benzene-1-sulfonic acid group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the formyl and oxocyclohexa-2,5-dien-1-ylidene groups.

    Substitution: The benzene ring and sulfonic acid group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions can vary widely, but they often include modified versions of the original compound with different functional groups or structural changes.

Scientific Research Applications

3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The formyl and oxocyclohexa-2,5-dien-1-ylidene groups can participate in redox reactions, while the hydrazinyl linkage can form stable complexes with metal ions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share the core structure but differ in the substituents attached to the benzene ring or the hydrazinyl group.

    Benzene-1-sulfonic acid derivatives: Compounds with similar sulfonic acid groups but different core structures.

Uniqueness

The uniqueness of 3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

76506-77-9

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C13H10N2O5S/c16-8-9-6-11(4-5-13(9)17)15-14-10-2-1-3-12(7-10)21(18,19)20/h1-8,17H,(H,18,19,20)

InChI Key

BITCJXJUNPVYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.